2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.
Acetamide formation: Finally, the compound is acylated with p-tolyl acetic acid to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, such as antimicrobial or anticancer properties. Research could focus on its interaction with biological targets and its efficacy in various assays.
Medicine
Due to its potential biological activity, this compound could be explored as a lead compound in drug discovery. Its interactions with enzymes or receptors could be studied to develop new therapeutic agents.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its mechanism would relate to its physical properties and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which could affect its solubility and reactivity.
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a p-tolyl group, which might influence its biological activity and physical properties.
Uniqueness
The presence of the p-tolyl group in 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can influence its solubility, reactivity, and potential biological activity, making it unique compared to its analogs.
Biological Activity
The compound 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4OS, with a molecular weight of approximately 302.36 g/mol. The compound features a thioether linkage and an oxadiazole moiety, which are critical for its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a variety of mechanisms targeting different biological pathways:
-
Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
- Antimicrobial Properties : The thioether group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .
- Antioxidant Activity : The presence of the oxadiazole ring contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds within the same chemical class:
- Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted that oxadiazole derivatives demonstrated significant anticancer properties through apoptosis induction in K562 cells (a leukemia cell line). The study utilized molecular docking simulations to predict binding affinities to target enzymes .
- Molecular Docking Studies : Another research focused on synthesizing various oxadiazole derivatives showed that modifications at specific positions significantly enhanced anticancer activity by increasing binding interactions with target proteins involved in cell cycle regulation .
- Antimicrobial Efficacy : A comparative study evaluated multiple oxadiazole derivatives against bacterial strains and reported that certain substitutions led to improved antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)18-14(21)10-23-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHHTCXVBBJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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